molecular formula C17H16N2S B11551993 N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11551993
M. Wt: 280.4 g/mol
InChI Key: XTBIIAXZGBLOCD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylphenyl group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethylaniline with a thiazole derivative. One common method is the cyclization of 3,4-dimethylaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine: Characterized by the presence of both dimethylphenyl and phenyl groups.

    N-(3,4-dimethylphenyl)-4-methyl-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a phenyl group.

    N-(3,4-dimethylphenyl)-4-ethyl-1,3-thiazol-2-amine: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both dimethylphenyl and phenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S/c1-12-8-9-15(10-13(12)2)18-17-19-16(11-20-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)

InChI Key

XTBIIAXZGBLOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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